1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20145938
InChI: InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-10-8-16(9-11-17)15(7)18/h8-14H,1-7H3
SMILES:
Molecular Formula: C17H28O2Si
Molecular Weight: 292.5 g/mol

1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone

CAS No.:

Cat. No.: VC20145938

Molecular Formula: C17H28O2Si

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone -

Specification

Molecular Formula C17H28O2Si
Molecular Weight 292.5 g/mol
IUPAC Name 1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone
Standard InChI InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-10-8-16(9-11-17)15(7)18/h8-14H,1-7H3
Standard InChI Key JFZGQYBPTYFMHB-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone is systematically named 1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone under IUPAC nomenclature. Its molecular structure (Fig. 1) comprises:

  • A phenyl ring substituted at the para position with a silyl ether group (OSi(iPr)3-\text{O}-\text{Si}(\text{iPr})_3).

  • An acetyl group (COCH3-\text{COCH}_3) at the adjacent position.

The triisopropylsilyl group confers steric bulk, enhancing stability against nucleophilic and acidic conditions. This property is critical for its role as a protective moiety for hydroxyl groups during synthetic processes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H28O2Si\text{C}_{17}\text{H}_{28}\text{O}_{2}\text{Si}
Molecular Weight292.5 g/mol
CAS Registry Number935859-12-4
AppearanceNeat liquid or crystalline solid
StabilityHydrolytically sensitive

Synthesis and Industrial Production

Synthetic Methodology

The synthesis of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone typically involves a silylation reaction between 4-hydroxyacetophenone and triisopropylsilyl chloride (TIPSCl) . The reaction proceeds under anhydrous conditions in the presence of a base such as pyridine or imidazole to scavenge hydrochloric acid:

4-HO-C6H4COCH3+Cl-Si(iPr)3base4-(O-Si(iPr)3)-C6H4COCH3+HCl\text{4-HO-C}_6\text{H}_4-\text{COCH}_3 + \text{Cl-Si}(\text{iPr})_3 \xrightarrow{\text{base}} \text{4-}(\text{O-Si}(\text{iPr})_3)\text{-C}_6\text{H}_4-\text{COCH}_3 + \text{HCl}

Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and minimize side reactions like hydrolysis.

Purification and Quality Control

Post-synthesis, the compound is purified via column chromatography or distillation to achieve >95% purity . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to verify structural integrity .

Applications in Organic Synthesis

Protecting Group Utility

The triisopropylsilyl (TIPS) group in 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone serves as a temporary protective moiety for hydroxyl groups during multi-step syntheses. Its stability under basic and mildly acidic conditions allows selective deprotection using fluoride ions (e.g., tetrabutylammonium fluoride) .

Intermediate in Pharmaceutical Synthesis

This compound is a precursor in the synthesis of biologically active molecules, including:

  • Anticancer agents: Silyl-protected intermediates are used to stabilize reactive hydroxyl groups in taxane derivatives .

  • Antiviral drugs: The TIPS group protects sugar hydroxyls in nucleoside analog syntheses.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound NameMolecular FormulaKey Features
1-[2-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanoneC17H28O2Si\text{C}_{17}\text{H}_{28}\text{O}_{2}\text{Si}Ortho-substituted TIPS group; lower steric hindrance
4-[[[Tris(1-methylethyl)silyl]oxy]methyl]benzaldehydeC16H26O2Si\text{C}_{16}\text{H}_{26}\text{O}_{2}\text{Si}Aldehyde functional group; used in cross-coupling reactions

The para-substitution in 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone offers superior steric protection compared to its ortho-substituted analog, making it preferable in syntheses requiring high regioselectivity .

Recent Advances and Research Directions

Catalytic Applications

Recent studies explore its use in asymmetric catalysis, where the TIPS group modulates catalyst solubility and enantioselectivity in hydrogenation reactions .

Material Science Innovations

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability, enabling applications in gas storage and separation technologies.

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